molecular formula C9H12Cl2N4O B6535761 methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride CAS No. 1807979-93-6

methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride

Cat. No. B6535761
CAS RN: 1807979-93-6
M. Wt: 263.12 g/mol
InChI Key: LYPMUPZWFLOOHZ-UHFFFAOYSA-N
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Description

The compound “methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and oxadiazole rings would likely contribute to the compound’s aromaticity, while the amine group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amine group and the aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures in medicinal chemistry. To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized . Among these, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —showed excellent anti-fibrotic activities. Their IC50 values were 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

C-Alkylation Reactions

The compound’s 2-pyridinylmethyl group can participate in base-promoted C-alkylation reactions, providing an efficient and environmentally benign access to alkylation products with broad functional group tolerance and excellent yields .

Neuroblastoma Research

Researchers have explored derivatives of this compound as potential agents for treating Parkinson’s disease. The SH-SY5Y human neuroblastoma cell line, an in vitro model of dopaminergic neurons, has been used to study their effects .

General Synthetic Applications

The compound’s N-(pyridin-2-yl)amide functionality has been utilized in chemodivergent synthesis, leading to diverse products .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in pharmaceuticals or materials science. Studies could also be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;;/h2-5,10H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPMUPZWFLOOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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